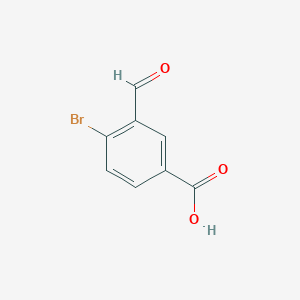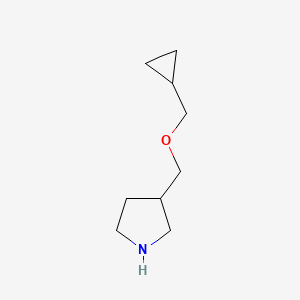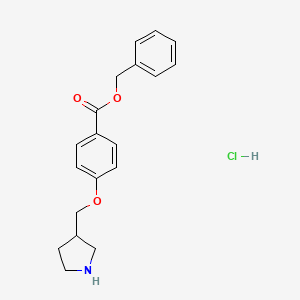
4-Bromo-3-formylbenzoic acid
Vue d'ensemble
Description
4-Bromo-3-formylbenzoic acid is a benzoic acid derivative that contains a formyl group and a bromine atom. It has a CAS Number of 776315-23-2 and a molecular weight of 229.03 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-formylbenzoic acid is C8H5BrO3 . This indicates that the compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
4-Bromo-3-formylbenzoic acid has a density of 1.8±0.1 g/cm3 . It has a boiling point of 364.8±32.0 °C at 760 mmHg . The compound is solid at room temperature and has a flash point of 174.4±25.1 °C .Applications De Recherche Scientifique
Enzyme Engineering and Biochemical Studies
- 4-Bromo-3-formylbenzoic acid has been utilized in enzyme engineering, specifically in the study of transketolase reactions. Payongsri et al. (2012) explored its use in producing novel α,α-dihydroxyketones, revealing insights into the reaction rates of transketolase with aromatic aldehydes (Payongsri et al., 2012).
Organic Chemistry and Synthesis
- In organic chemistry, 4-Bromo-3-formylbenzoic acid is involved in catalyst-free P-C coupling reactions. Jablonkai and Keglevich (2015) reported its use in reactions with diarylphosphine oxides under microwave irradiation in water, leading to the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
Molecular Rearrangements
- Sugihara et al. (1992) demonstrated its role in molecular rearrangements, specifically in the transformation of oxidation products of bromo-formylazulenes under certain conditions, highlighting its utility in studying chemical behavior and reaction pathways (Sugihara et al., 1992).
Multicomponent Chemical Reactions
- Opatz and Ferenc (2005) explored its application in multicomponent chemical reactions, particularly in the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study underscores its significance in facilitating complex chemical syntheses (Opatz & Ferenc, 2005).
Supramolecular Chemistry
- In the field of supramolecular chemistry, Varughese and Pedireddi (2006) discussed its use in molecular recognition studies. They synthesized and analyzed supramolecular assemblies of 4-bromo-3-formylbenzoic acid with various N-donor compounds, contributing to the understanding of molecular interactions (Varughese & Pedireddi, 2006).
Flow Chemistry and Pharmaceutical Applications
- Seto et al. (2019) employed 4-Bromo-3-formylbenzoic acid in the scale-up synthesis of biologically significant compounds using continuous flow-flash chemistry. This research is particularly relevant for pharmaceutical manufacturing and process optimization (Seto et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWNHVSVOSFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-formylbenzoic acid | |
CAS RN |
776315-23-2 | |
| Record name | 4-Bromo-3-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)
![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)